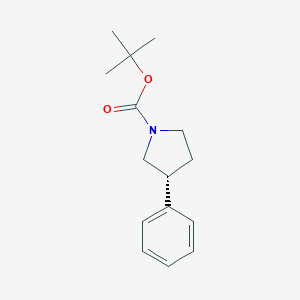
(R)-1-Boc-3-Phenyl-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-Boc-3-Phenyl-pyrrolidine” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard that ensures accurate results .
Molecular Structure Analysis
The molecular formula of “®-1-Boc-3-Phenyl-pyrrolidine” is C15H21NO2 . Its average mass is 247.333 Da, and its monoisotopic mass is 247.157227 Da .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including those in derivatives like (R)-1-Boc-3-Phenyl-pyrrolidine, are essential structures in medicinal chemistry due to their ability to explore the pharmacophore space efficiently due to sp3-hybridization. This characteristic contributes to the stereochemistry of the molecule and increases three-dimensional coverage, enhancing the potential for discovering novel biologically active compounds. The versatility of the pyrrolidine scaffold is further emphasized by its role in the synthesis of compounds with target selectivity, including various bioactive molecules characterized by this ring and its derivatives such as pyrrolizines, pyrrolidine-2-one, and prolinol. The design of new pyrrolidine compounds is guided by synthetic strategies focusing on ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, highlighting the importance of stereochemistry in the biological profile of drug candidates (Li Petri et al., 2021).
Advances in Matrix Metalloproteinase Inhibitors
The pyrrolidine scaffold, as found in (R)-1-Boc-3-Phenyl-pyrrolidine, is crucial in developing inhibitors for matrix metalloproteinases (MMPs), enzymes implicated in various physiological and pathological processes. Pyrrolidine-based MMP inhibitors, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, have shown low nanomolar activity against certain MMP subclasses. These findings underscore the potential of the pyrrolidine ring as a foundation for designing selective MMP inhibitors, pointing towards its significant role in creating therapeutic agents for neoplastic, rheumatic, and cardiovascular diseases (Cheng et al., 2008).
Ionic Liquid-Modified Materials for Solid-Phase Extraction
While not directly related to (R)-1-Boc-3-Phenyl-pyrrolidine, research on ionic liquids and their incorporation into materials science, including solid-phase extraction, highlights the innovative directions in chemical analysis and separation technologies. These developments reflect the broader context in which pyrrolidine derivatives can be applied, demonstrating the ongoing exploration of new materials and methodologies in chemistry that could potentially intersect with the use of pyrrolidine-based compounds (Vidal et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWJCQNMMXFBM-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439665 |
Source


|
| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-Phenylpyrrolidine | |
CAS RN |
145549-11-7 |
Source


|
| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

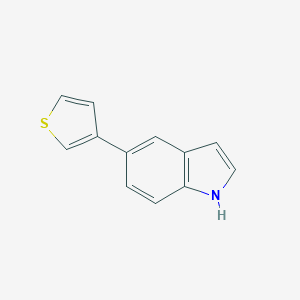
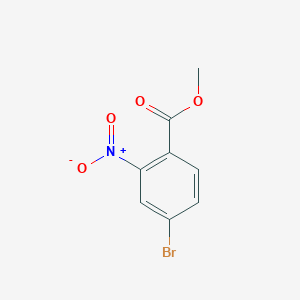

![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
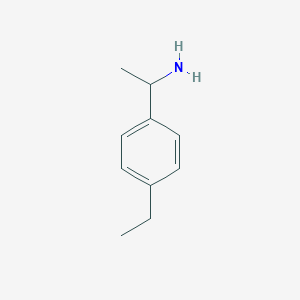

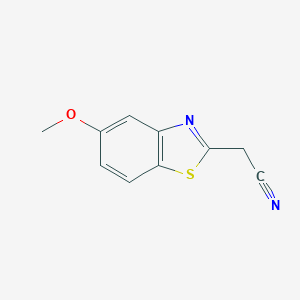
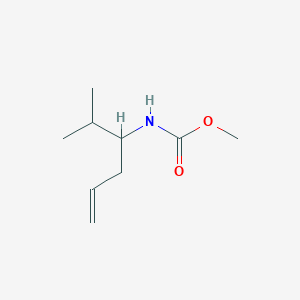

![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)
